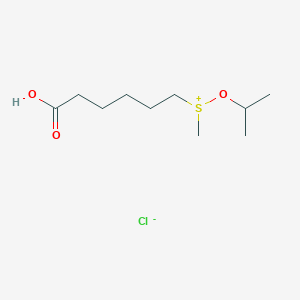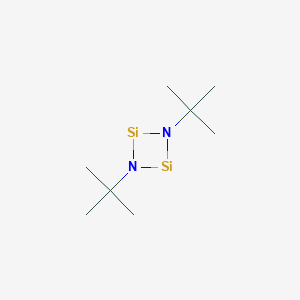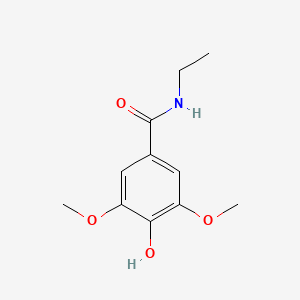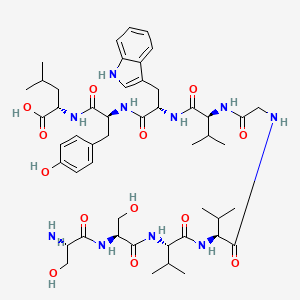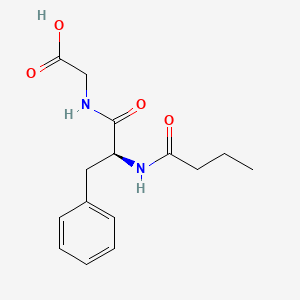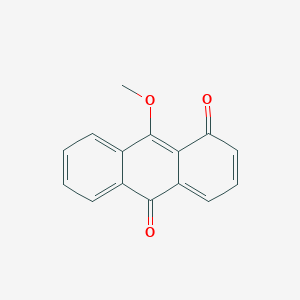
9-Methoxyanthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxyanthracene-1,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, specifically, is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 10th positions on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyanthracene-1,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method includes the reaction of anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces the methoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
9-Methoxyanthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9-Methoxyanthracene-1,10-dione in biological systems often involves the generation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound may also interact with specific enzymes or receptors, disrupting cellular functions and signaling pathways.
Comparison with Similar Compounds
- 1-Methoxyanthracene-9,10-dione
- 2-Methoxyanthracene-9,10-dione
- 3-Methoxyanthracene-9,10-dione
Comparison: While all these compounds share the anthraquinone core structure, the position of the methoxy group significantly influences their chemical reactivity and biological activity. 9-Methoxyanthracene-1,10-dione is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.
Properties
CAS No. |
167779-28-4 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-methoxyanthracene-1,10-dione |
InChI |
InChI=1S/C15H10O3/c1-18-15-10-6-3-2-5-9(10)14(17)11-7-4-8-12(16)13(11)15/h2-8H,1H3 |
InChI Key |
VPDWXXBHIRPQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
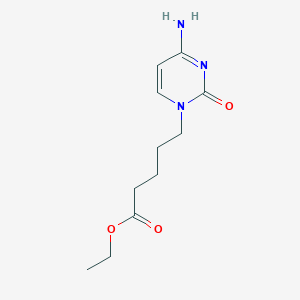
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
